Ammonia acetate

描述

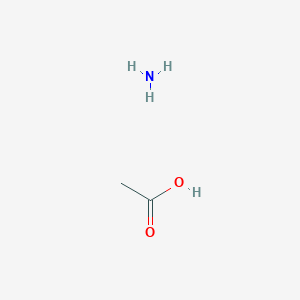

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

acetic acid;azane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Reaction Mechanisms Involving Ammonium Acetate

Ammonium (B1175870) Acetate (B1210297) as a Nitrogen Source in Organic Synthesis

As a stable, solid source of ammonia (B1221849), ammonium acetate circumvents the challenges associated with handling gaseous ammonia, such as specialized equipment and safety hazards. nih.govorganic-chemistry.org This has made it an attractive alternative in reactions requiring amination.

In the field of metal-catalyzed cross-coupling reactions, ammonium acetate has emerged as a practical nitrogen source for the synthesis of primary arylamines. The palladium-catalyzed amination of aryl halides using ammonium salts offers significant advantages over traditional methods that use anhydrous or aqueous ammonia. organic-chemistry.orgnih.gov

Research has shown that using ammonium salts like ammonium acetate or ammonium sulfate (B86663) can lead to higher selectivity for the desired primary arylamine product, minimizing the formation of the diarylamine byproduct. nih.govberkeley.edu This improved selectivity is attributed to maintaining a low effective concentration of ammonia in the reaction mixture, which reduces the rate of the second amination step. acs.org The choice of catalyst system, particularly the phosphine (B1218219) ligand, is crucial for achieving high yields. For instance, ligands such as tBuBrettPhos, MorDalPhos, and certain Josiphos ligands have proven effective in combination with a palladium precursor for the amination of aryl chlorides. nih.govacs.org

Mechanistic studies indicate that the nature of the halide on the aryl substrate influences the reaction pathway. In the amination of aryl chlorides with ammonium sulfate, the resting state of the catalyst is observed to be the L₂Pd(Ar)(OtBu) complex. nih.gov However, for aryl bromides, a mixture of L₂Pd(Ar)(Br) and L₂Pd(Ar)(OtBu) is present. The L₂Pd(Ar)(Br) species is more reactive towards the primary arylamine product, leading to increased formation of the diarylamine side product. nih.gov This highlights a key difference in reactivity and selectivity based on the starting haloarene.

Table 1: Palladium-Catalyzed Amination of p-Chlorotoluene with Various Ammonium Salts

| Catalyst System (Palladium Source + Ligand) | Ammonium Salt | Yield (ArNH₂) | Selectivity (ArNH₂:Ar₂NH) |

|---|---|---|---|

| [Pd(cinnamyl)Cl]₂ + tBuBrettPhos | Ammonium Acetate | 81% | 15:1 |

| [Pd(cinnamyl)Cl]₂ + tBuBrettPhos | Ammonium Sulfate | 87% | 20:1 |

| Pd(dba)₂ + MorDalPhos | Ammonium Acetate | 72% | 13:1 |

| Pd(dba)₂ + MorDalPhos | Ammonium Sulfate | 80% | 18:1 |

| Pd[P(o-tol)₃]₂ + CyPF-tBu | Ammonium Acetate | 85% | 15:1 |

| Pd[P(o-tol)₃]₂ + CyPF-tBu | Ammonium Sulfate | 93% | 22:1 |

Data sourced from studies on palladium-catalyzed amination reactions. nih.govacs.org

Ammonium acetate is a cornerstone reagent in the multicomponent synthesis of various nitrogen-containing heterocycles. Its ability to provide both ammonia and act as a catalyst makes it highly efficient for building complex ring systems in a single step. echemcom.comvinipul.com

The synthesis of 2,4,5-triaryl-1H-imidazoles, commonly known as lophine derivatives, is a classic example of the utility of ammonium acetate. In the Radziszewski synthesis, an aldehyde, a 1,2-diketone (like benzil), and a nitrogen source are condensed. Ammonium acetate is frequently used as the nitrogen source in this reaction. echemcom.comrsc.org It serves a dual purpose: it provides the two nitrogen atoms required for the imidazole (B134444) ring and the in-situ generation of acetic acid from its decomposition can catalyze the reaction. echemcom.com

Studies have shown that the molar ratio of ammonium acetate to the diketone can significantly influence the reaction rate and yield. echemcom.com While the stoichiometric requirement is two moles of ammonium acetate per mole of diketone, using a higher molar ratio often leads to better yields in shorter reaction times, even in the absence of an additional catalyst. echemcom.com Various catalysts, including Lewis acids and copper iodide, have been employed to further improve the efficiency of this transformation. rsc.orgchemmethod.com

Table 2: Synthesis of 2,4,5-Trisubstituted Imidazoles using Ammonium Acetate

| Aldehyde | Diketone/Keto-alcohol | Catalyst | Yield |

|---|---|---|---|

| Benzaldehyde | Benzil (B1666583) | None (excess NH₄OAc) | >70% |

| 4-Chlorobenzaldehyde (B46862) | Benzil | CuI | 93% |

| 4-Methoxybenzaldehyde | Benzil | CuI | 95% |

| 2-Nitrobenzaldehyde | Benzil | CuI | 89% |

| Benzaldehyde | Benzoin | CuI | 92% |

Data compiled from research on imidazole synthesis. echemcom.comrsc.org

Ammonium acetate is also instrumental in the synthesis of complex pyrazine (B50134) structures. One notable example is the formation of octahydrophenazine (OHP), a tricyclic pyrazine, from the reaction of 2-hydroxycyclohexanone with ammonium acetate. nih.gov

Mechanistic investigations have revealed that the reaction proceeds through several key steps. Initially, ammonium acetate provides ammonia, which reacts with 2-hydroxycyclohexanone to form 2-aminocyclohexanone (B1594113). The condensation between a molecule of 2-hydroxycyclohexanone and the newly formed 2-aminocyclohexanone leads to a Schiff base intermediate. nih.gov Subsequent cyclization and oxidation steps result in the formation of the stable aromatic OHP ring system. The solvent system has been shown to affect the relative proportions of intermediates and the final product. nih.gov

Synthesis of Heterocyclic Compounds

Catalytic Roles of Ammonium Acetate in Organic Transformations

Beyond being a mere nitrogen source, ammonium acetate can actively participate in catalytic cycles, often exhibiting a dual function as both reagent and catalyst.

A prime example of the catalytic role of ammonium acetate is in the palladium-catalyzed direct amination of allylic alcohols. acs.org In this transformation, ammonium acetate serves not only as the nitrogen source for the primary amine but also as a Brønsted acid co-catalyst. The ammonium ion is sufficiently acidic to protonate and activate the hydroxyl group of the allylic alcohol, facilitating its departure as a water molecule. acs.org This in-situ activation obviates the need for pre-functionalizing the alcohol into a better leaving group (e.g., an acetate or carbonate), streamlining the synthetic process.

This dual function is crucial for the success of the reaction, as it activates the substrate while simultaneously providing the nucleophile. The Pd/DPEphos catalyst system has been found to be particularly effective for this transformation, yielding primary allylic amines with high selectivity and in good yields. acs.org This method represents a highly atom-economical approach to synthesizing valuable primary allylic amines from readily available allylic alcohols.

General Acid-Base Catalysis in Condensation Reactions

Ammonium acetate is particularly effective as a catalyst in condensation reactions, most notably the Knoevenagel condensation. vinipul.comatamanchemicals.comwikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. tandfonline.com The catalytic action of ammonium acetate is attributed to its ability to function as a source of both a general acid (ammonium ion, NH₄⁺) and a general base (acetate ion, CH₃COO⁻), or more commonly, to be in equilibrium with ammonia (NH₃) and acetic acid (CH₃COOH). researchgate.netechemcom.com

In a typical Knoevenagel condensation, the basic component (ammonia or acetate) deprotonates the active methylene compound to form a reactive carbanion or enolate. Simultaneously, the acidic component (acetic acid or ammonium ion) activates the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the carbanion. This dual catalytic role facilitates the formation of the carbon-carbon bond and subsequent dehydration to yield the final α,β-unsaturated product. tandfonline.comresearchgate.net This mechanism allows the reaction to proceed under mild conditions, often enhancing reaction rates and yields. vinipul.com

Mechanistic Elucidation of Ammonium Acetate in Synthetic Pathways

The role of ammonium acetate in synthetic pathways is often more complex than that of a simple catalyst; it can act as both a catalyst and a reagent. researchgate.netresearchgate.net It is frequently used in multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds. researchgate.net In many of these syntheses, it is believed that ammonium acetate first dissociates into ammonia and acetic acid in the reaction medium. The newly formed acetic acid can then catalyze the reaction, while the ammonia can be incorporated into the final product structure, for instance, in the formation of pyridine (B92270) or imidazole rings. researchgate.netechemcom.com

Investigation of Reaction Intermediates and Transition States

The mechanism of ammonium acetate-promoted reactions involves several key intermediates. In the synthesis of nitrogen-containing heterocycles, ammonium acetate serves as a crucial source of ammonia. nih.gov The initial step often involves the condensation of a carbonyl compound with ammonia to form an imine intermediate. This is a critical step in reactions like the Borch reaction or the synthesis of imidazoles. atamanchemicals.comresearchgate.net

For example, in the synthesis of 2,4,5-triaryl-1H-imidazoles, the reaction proceeds through the formation of a diamine intermediate from the reaction of benzil with two equivalents of ammonia (derived from ammonium acetate). This intermediate then condenses with an aldehyde, followed by cyclization and oxidation to yield the imidazole ring.

In other contexts, such as reactions involving acyl groups, α,β-unsaturated acyl ammonium species have been identified as highly reactive intermediates. st-andrews.ac.ukresearchgate.net These are typically formed from the reaction of a Lewis base catalyst with an acyl source. While not always directly formed from ammonium acetate itself, the principles of their reactivity—where the ammonium moiety acts as a leaving group and activates the molecule for nucleophilic attack—are relevant to understanding the broader class of ammonium-involved intermediates in organocatalysis. st-andrews.ac.ukresearchgate.net The transition states in these reactions are influenced by factors such as solvent polarity and the ability of the solvent to stabilize charged intermediates. mdpi.com

Influence on Reaction Selectivity and Yield

The concentration of ammonium acetate can significantly impact reaction yields and, in some cases, selectivity. Research has shown that in many multicomponent reactions, increasing the molar ratio of ammonium acetate relative to the other reactants leads to a noticeable acceleration in the reaction rate and a higher product yield. researchgate.netechemcom.com This suggests that the efficiency of many catalytic systems previously reported for these reactions may be primarily due to the high concentration of ammonium acetate used, with the auxiliary catalyst providing only a marginal improvement. researchgate.net

For instance, in the synthesis of 2,4,5-triphenyl-1H-imidazole, the yield increased progressively as the molar ratio of ammonium acetate to benzil was enhanced.

Table 1: Effect of Ammonium Acetate Concentration on the Yield of 2,4,5-Triphenyl-1H-imidazole Reaction Conditions: Benzaldehyde (10 mmol) and Benzil (10 mmol) were refluxed in ethanol (B145695).

| Molar Ratio of Benzil:Ammonium Acetate | Ammonium Acetate (mmol) | Yield (%) |

|---|---|---|

| 1:2 | 20 | 26 |

| 1:3 | 30 | 45 |

| 1:4 | 40 | 58 |

| 1:5 | 50 | 77 |

Data sourced from: echemcom.com

In addition to affecting yield, ammonium acetate can influence reaction selectivity. Studies on the deacylation of esters have shown that ammonium acetate can mediate the selective deprotection of aromatic acetates over aliphatic acetates. nih.gov Density functional theory (DFT) studies suggest that the acetate anion is the active catalyst in this process, and the difference in reaction rates forms the basis for this selectivity. nih.gov

Solvent Effects and Reaction Environment Optimization

The reaction environment, particularly the choice of solvent, plays a critical role in the outcome of reactions involving ammonium acetate. While ammonium acetate is effective in various organic solvents like ethanol, acetonitrile (B52724), and dimethylformamide (DMF), there is a growing trend towards using greener, solvent-free conditions. echemcom.comresearchgate.netindianchemicalsociety.com Microwave irradiation in the absence of a solvent has proven to be a highly efficient method for Knoevenagel condensations catalyzed by ammonium acetate on a solid support like basic alumina, leading to high yields in very short reaction times. tandfonline.com

In the synthesis of bis(3-indolyl)pyridine derivatives, a systematic study of different solvents showed that while the reaction proceeds in solvents like ethanol and DMF, the optimal results were achieved under solvent-free conditions at elevated temperatures.

Table 2: Effect of Solvent on the Synthesis of a Bis(3-indolyl)pyridine Derivative Reaction Conditions: Reaction of 3-cyanoacetyl indole (B1671886) (2 mmol), 4-chlorobenzaldehyde (1 mmol), and ammonium acetate (4 mmol) at reflux/110°C.

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | CH₃CN | 8 | 76 |

| 2 | MeOH | 7 | 80 |

| 3 | EtOH | 6 | 85 |

| 4 | DMF | 5 | 88 |

| 5 | H₂O | 10 | 65 |

| 6 | Solvent-free (110°C) | 2 | 96 |

Data adapted from: researchgate.net

The optimization of the reaction environment often involves balancing reaction rate, yield, and environmental impact. The use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent or employing solvent-free protocols represents significant progress in optimizing these reaction environments. nih.govmdpi.com

Ammonium Acetate as a Precursor in Specific Chemical Processes

Beyond its catalytic role, ammonium acetate serves as a direct precursor in several important chemical syntheses. Its most straightforward use as a precursor is in the industrial production of acetamide, where heating ammonium acetate results in its dehydration. atamanchemicals.comwikipedia.orgallen.in

NH₄CH₃CO₂ → CH₃C(O)NH₂ + H₂O

In the synthesis of complex organic molecules, ammonium acetate is a key building block, providing a nitrogen atom for the formation of various heterocyclic rings. It is a primary source of ammonia in the Borch reaction for reductive amination and is fundamental in multicomponent reactions that form heterocycles. atamanchemicals.com Examples include:

Hantzsch Dihydropyridine (B1217469) Synthesis: Used with an aldehyde and a β-ketoester to form dihydropyridine derivatives. indianchemicalsociety.com

Imidazole Synthesis: Serves as the nitrogen source for the imidazole ring in the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. researchgate.netechemcom.comresearchgate.net

Pyridine Synthesis: Reacts with 1,5-dicarbonyl compounds or their precursors to form the pyridine ring. researchgate.netindianchemicalsociety.com

In these processes, the ammonium acetate is consumed as a reactant and is incorporated into the molecular structure of the final product.

Advanced Analytical Chemistry Methodologies Utilizing Ammonium Acetate

Mass Spectrometry Applications of Ammonium (B1175870) Acetate (B1210297)

Ammonium acetate is extensively used as a reagent in various mass spectrometry techniques for the analysis of compounds including oligosaccharides, proteins, and peptides. mpbio.comscribd.com Its volatility and compatibility with electrospray ionization make it a preferred choice for applications requiring the analysis of biomolecules in their near-native state.

In ESI-MS, ammonium acetate plays a crucial role as a volatile electrolyte, facilitating the gentle transfer of intact biomolecular complexes from solution into the gas phase. researchgate.netresearchgate.net While non-volatile salts like sodium chloride can form extensive adducts with protein ions and suppress the signal, ammonium acetate's components volatilize during the ESI process, yielding clean spectra with minimal adduction. acs.orgresearchgate.net

Native mass spectrometry is a powerful technique for studying the stoichiometry, structure, and non-covalent interactions of proteins and their assemblies. researchgate.net In this context, ammonium acetate is the most common buffer used, typically at concentrations ranging from 50-200 mM, to maintain a near-physiological pH and ionic strength environment that preserves the native state of the biomolecules. ox.ac.uk

Electrospray Ionization Mass Spectrometry (ESI-MS)

Native Mass Spectrometry for Biomolecular Characterization

Modulation of Protein Conformation and Stability in Aqueous Systems

Ammonium acetate is widely recognized for its ability to preserve the native, folded conformations of proteins during ESI-MS analysis. nih.gov Studies comparing the effects of different salts on protein stability have shown that ammonium acetate preferentially stabilizes the compact, folded form of proteins like bovine serum albumin (BSA). acs.orgescholarship.org When analyzed from a 50 mM ammonium acetate solution, BSA exhibits a narrow charge-state distribution (from +14 to +18), which is indicative of a compact structure. acs.orgnih.gov In contrast, when BSA is analyzed from solutions containing salts such as sodium chloride, potassium chloride, or even sodium acetate, the charge-state distributions are much broader (ranging up to +42) and show higher average charge states, signifying a greater degree of protein unfolding and destabilization. acs.orgnih.govacs.org

The stabilizing effect of ammonium acetate is consistent with the Hofmeister series, where acetate is known as a stabilizing, or kosmotropic, anion. nih.gov The combination of the ammonium cation and the acetate anion is particularly effective at maintaining protein stability compared to combinations with more destabilizing (chaotropic) ions like chloride. acs.orgescholarship.org Research indicates that in 50 mM sodium chloride, a significant fraction of BSA can be unfolded at room temperature, whereas in ammonium acetate, the protein remains folded. acs.org This highlights that the choice of salt, not merely the ionic strength, is critical for preserving protein structure, and that stability data obtained in ammonium acetate may not always be representative of that in biochemically relevant non-volatile salt solutions. nih.govacs.org

Table 1: Effect of Different 50 mM Salt Solutions on Bovine Serum Albumin (BSA) Conformation in ESI-MS Data sourced from studies on BSA stability. acs.org

| Salt Solution | Average Charge State (z_av) | Observed Protein State |

| Ammonium Acetate (AmmAc) | 15.6 ± 0.3 | Folded, compact structure |

| Sodium Acetate (NaAc) | 17.3 ± 1.3 | Partially unfolded |

| Ammonium Chloride (AmmCl) | 20.4 ± 0.8 | Significantly unfolded |

| Potassium Chloride (KCl) | 21.4 ± 2.2 | Significantly unfolded |

| Sodium Chloride (NaCl) | 22.0 ± 4.3 | Significantly unfolded |

Role in Desalting and Adduct Minimization for Intact Biomolecules

A primary advantage of using ammonium acetate in native ESI-MS is its volatility, which is crucial for producing "desalted" ions free of non-covalent adducts. researchgate.netnih.gov Non-volatile salts, such as sodium chloride, are detrimental to native MS analysis because they readily form adducts with the analyte ions. acs.orgnih.gov This distributes the signal for a single protein across multiple salt-adducted forms, which broadens spectral peaks, reduces the signal-to-noise ratio (S/N), and complicates mass determination. nih.govescholarship.org

Ammonium acetate mitigates this issue because it decomposes into volatile products, ammonia (B1221849) and acetic acid, during the electrospray process. researchgate.netnih.gov This ensures that the buffer ions evaporate along with the solvent, leaving behind clean, unadducted protein ions. acs.org Furthermore, high concentrations of ammonium acetate (e.g., 1-7 M) can be used as a "buffer loading" technique to actively reduce sodium adduction from samples contaminated with salts like sodium chloride. nih.govescholarship.orgnih.gov The addition of 1.0 M ammonium acetate to a solution of ubiquitin containing 1.0 mM NaCl significantly reduces the average number of sodium adducts and increases the abundance of the fully protonated molecular ion. nih.gov Similarly, adding 7 M ammonium acetate to a cytochrome c solution containing 20 mM NaCl resulted in an approximately 7-fold improvement in the S/N ratio. nih.govnih.gov This desalting effect enhances mass measurement accuracy, which is especially critical for large protein complexes where individual adducts cannot be resolved. nih.gov

Table 2: Effect of Ammonium Acetate on Sodium Adduction in Ubiquitin (Containing 1.0 mM NaCl) Data adapted from studies on solution additives in native MS. nih.gov

| Ammonium Acetate Conc. | Average Na+ Adducts (6+ charge state) | Relative Abundance of Fully Protonated Ion (6+ charge state) |

| 0 M | 4.8 | Low (~3% of total ion abundance) |

| 1.0 M | 1.3 | High (~28% of total ion abundance) |

Non-Aqueous Capillary Electrophoresis-Mass Spectrometry (NACE-MS)

Non-Aqueous Capillary Electrophoresis (NACE) is a variation of capillary electrophoresis that utilizes organic solvents instead of aqueous solutions for the background electrolyte (BGE). nih.gov This technique is particularly advantageous for analyzing substances with limited solubility in water, and it can offer different separation selectivities compared to aqueous systems. nih.govnih.gov

The coupling of NACE with mass spectrometry (NACE-MS) is facilitated by the use of volatile electrolytes that are compatible with the MS interface, with ammonium acetate being a frequently used option. researchgate.netfuture4200.com The high volatility and low surface tension of the organic solvents used in NACE are well-suited for online coupling with mass spectrometry. nih.gov

A critical aspect of NACE is the behavior of electrolytes in organic solvents. The pKa values of acids and bases can shift significantly in non-aqueous media compared to water. For instance, the pKa of acetic acid increases from 4.8 in water to 9.7 in methanol (B129727) (MeOH) and 22.3 in acetonitrile (B52724) (ACN), while the pKa of the ammonium ion shifts from 9.2 in water to 10.8 in MeOH and 16.5 in ACN. future4200.com This alteration of acid-base properties in the organic solvent environment directly influences the separation mechanism and selectivity.

Table 1: Effect of Solvent on pKa of Acetic Acid and Ammonium Ion This table illustrates the change in pKa values in different solvent environments, a key consideration in NACE method development.

| Compound | pKa in Water | pKa in Methanol (MeOH) | pKa in Acetonitrile (ACN) |

|---|---|---|---|

| Acetic Acid | 4.8 | 9.7 | 22.3 |

| Ammonium Ion | 9.2 | 10.8 | 16.5 |

Data sourced from future4200.com

Thermospray Liquid Chromatography-Mass Spectrometry (LC/MS) Ionization Enhancement

Thermospray was an early technique for interfacing liquid chromatography with mass spectrometry, relying on the creation of a fine jet of liquid particles from a heated capillary. datapdf.com The ionization of solutes in thermospray LC/MS can be facilitated by adding a volatile ionic substance to the mobile phase, with ammonium acetate being the most widely applicable choice for reversed-phase solvent systems. oup.com

The function of ammonium acetate in this context is to provide ions that can participate in ionization processes. Research has shown that gas-phase ionization can be a significant part of ion production from neutral solutes during thermospray LC/MS. datapdf.com For example, in a mobile phase containing ammonium acetate, the gas-phase basicity order is followed, demonstrating that gas-phase proton transfer reactions are a key mechanism. datapdf.com

Furthermore, ammonium acetate can serve a dual purpose: it acts as a volatile electrolyte necessary for the thermospray process and can also function as a chromatographic modifier, such as an ion-pairing agent for certain analytes. oup.com A comparison with ammonium formate (B1220265) for the analysis of herbicides like triazines and phenylureas showed that both salts could be used effectively, with ammonium formate leading to the formation of different adduct ions for phenylurea herbicides ([M + NH₄]⁺) compared to ammonium acetate. capes.gov.br

Chromatography Applications of Ammonium Acetate

Ammonium acetate is a versatile and widely used mobile phase component in various chromatography applications due to its volatility, buffering capabilities, and compatibility with mass spectrometry detection.

High-Performance Liquid Chromatography (HPLC) Mobile Phase Component

In HPLC, particularly when coupled with MS, the choice of mobile phase additive is critical. Ammonium acetate is often used as a volatile salt to buffer mobile phases, frequently serving as a substitute for non-volatile salts like phosphates, which are incompatible with MS interfaces. ucl.ac.uk

In reversed-phase HPLC, ammonium acetate is valued as a general-purpose buffer that can often replace more complex and costly buffer systems. nih.gov Its use can lead to enhanced column selectivity and efficiency for separating a broad spectrum of clinically relevant compounds. nih.gov

A crucial practical consideration is the solubility of ammonium acetate in the mixed aqueous/organic mobile phases typical of reversed-phase chromatography. The salt's solubility decreases significantly as the proportion of organic solvent, such as acetonitrile, increases. chromatographyonline.com For instance, while the solubility limit is around 20 mM in 90% acetonitrile, it drops to 10 mM in 95% acetonitrile. chromatographyonline.com Exceeding these limits can cause the buffer to precipitate, potentially blocking system capillaries and column frits. chromatographyonline.comelementlabsolutions.com

The buffering capacity of ammonium acetate is also dependent on the mobile phase composition. In fully aqueous solutions, it provides effective buffering in pH ranges of 3.8–5.8 and 8.5–10.5. chromatographyonline.comelementlabsolutions.com However, the addition of acetonitrile alters these effective ranges; in 60% acetonitrile, the usable pH ranges shift to approximately 5.2–7.2 and 7.9–9.9. elementlabsolutions.com This dynamic change in pKa and buffering capacity during a gradient elution is a key factor in method development. elementlabsolutions.com

Size Exclusion Chromatography (SEC) is a reference method for the qualitative and quantitative analysis of protein aggregates in biotherapeutics, such as monoclonal antibodies (mAbs). americanpharmaceuticalreview.com The presence of aggregates is a critical quality attribute that can affect the safety and efficacy of a product. labrulez.com

Traditionally, SEC methods used non-volatile salt buffers like phosphate (B84403), which are incompatible with direct MS analysis. chromatographyonline.com The need for online SEC-MS analysis to better characterize mAbs and their variants has driven the adoption of volatile mobile phases, with ammonium acetate being a common choice. chromatographyonline.comsciex.com This allows for online buffer exchange, reducing sample preparation and enabling the simultaneous assessment of size variants and other attributes. sciex.com

The use of ammonium acetate in SEC-MS has been demonstrated in several applications for analyzing mAbs and antibody-drug conjugates (ADCs). However, using ammonium acetate on standard stainless-steel LC systems can lead to poor chromatographic performance due to nonspecific interactions between the analytes and the metal surfaces. chromatographyonline.com This issue is often masked when using high-ionic-strength phosphate buffers. chromatographyonline.com The solution involves using biocompatible, metal-free flow paths, which prevent these unwanted secondary interactions and allow for robust and high-resolution separations. chromatographyonline.com

Table 2: Example SEC Method Conditions for Biotherapeutic Analysis Using Ammonium Acetate This table summarizes typical parameters from published methods, showcasing the practical application of ammonium acetate in SEC.

| Analyte Type | Column Example | Ammonium Acetate (AMA) Concentration | Flow Rate | Reference |

|---|---|---|---|---|

| Monoclonal Antibody (mAb) | ACQUITY Premier Protein SEC (250 Å, 1.7 µm) | 200 mM | 0.50 mL/min | labrulez.com |

| CrossMAb Variants | UHPLC-SEC Column | 75 mM | Not Specified | nih.gov |

Ammonium acetate can also function as an ion-pairing agent in certain chromatographic separations, although its mechanism and effectiveness can be complex. In thermospray LC/MS, it has been shown to serve a dual role as both a volatile electrolyte and an ion-pairing agent for analyzing sulphonated compounds. oup.com

The effectiveness of acetate as a classical ion-pairing agent is sometimes debated, as the acetate anion is not particularly hydrophobic and may not adsorb strongly onto a reversed-phase surface. chromforum.org However, its presence in the mobile phase clearly influences the retention of ionic compounds. chromforum.org When used for the analysis of sulphonic acids, ammonium acetate can provide satisfactory separations at concentrations of 5–10 mmol/L, but it can also cause a more significant electrospray signal decrease at higher concentrations compared to some other ion-pairing reagents. upce.cz

Compatibility and Optimization with Diverse Detection Methods

Ammonium acetate is highly valued for its compatibility with a variety of detection methods used in liquid chromatography (LC), most notably mass spectrometry (MS). Its volatile nature is a key advantage, as it readily evaporates in the high-vacuum environment of the MS interface, minimizing source contamination and ion suppression. rmreagents.comchromatographyonline.com This leads to enhanced sensitivity and cleaner mass spectra. chromforum.org

For electrospray ionization (ESI) MS, ammonium acetate helps to maintain a stable spray and can facilitate the ionization of analytes. chromforum.org It is often used in both positive and negative ion modes. In positive ion mode, it can help to form protonated molecules or ammonium adducts, while in negative ion mode, it can facilitate the formation of deprotonated molecules. The concentration of ammonium acetate is a critical parameter to optimize, as higher concentrations can lead to ion suppression and reduced sensitivity. chromatographyonline.com A concentration of 10 mM is frequently used in LC-MS applications. chromatographyonline.comnih.gov

Beyond MS, ammonium acetate is also compatible with other detection methods. It can be used with evaporative light scattering detectors (ELSD), which also benefit from its volatility. cephamls.com In UV detection, while acetate has some UV absorbance, it is generally acceptable for many applications, particularly at lower concentrations. elementlabsolutions.comlcms.cz However, for applications requiring very low UV wavelength detection, other buffers might be more suitable. elementlabsolutions.com It can also be used in conjunction with fluorescence detection. nih.gov

The choice of ammonium acetate concentration and the pH of the mobile phase must be carefully optimized for each specific application and detection method to achieve the best chromatographic performance and detector response. For instance, in a study on untargeted metabolomics and lipidomics, a mobile phase containing 10 mM ammonium acetate with 0.1% acetic acid was found to be a good compromise for signal intensity and retention time stability in negative mode ESI. nih.gov

Table 1: Compatibility of Ammonium Acetate with Various Detection Methods

| Detection Method | Compatibility | Key Considerations |

| Mass Spectrometry (MS) | High | Volatility prevents source contamination and ion suppression. rmreagents.comchromatographyonline.com |

| Evaporative Light Scattering (ELSD) | High | Volatility is advantageous for detector performance. cephamls.com |

| Ultraviolet (UV) | Moderate | Acetate absorbs at low UV wavelengths; concentration is a key factor. elementlabsolutions.comlcms.cz |

| Fluorescence | Good | Generally compatible with fluorescence detection. nih.gov |

Solvent System Considerations and Solubility Constraints

The solubility of ammonium acetate is highly dependent on the composition of the mobile phase, a critical factor in preventing precipitation and system blockages in HPLC. elementlabsolutions.com While readily soluble in water, its solubility decreases significantly as the proportion of organic solvent, such as acetonitrile, increases. chromatographyonline.comelementlabsolutions.com

Research has shown that in binary mixtures of acetonitrile and water, the solubility of ammonium acetate becomes increasingly limited above 90% acetonitrile. chromatographyonline.comelementlabsolutions.com For example, while a 20 mM concentration of ammonium acetate is soluble in 90% acetonitrile, this limit drops to 10 mM in 95% acetonitrile. chromatographyonline.comelementlabsolutions.com Exceeding these solubility limits can lead to the precipitation of the salt, which can block capillaries, pre-columns, and column frits, resulting in increased system backpressure. elementlabsolutions.com It is also important to note that ammonium acetate is practically insoluble in 100% acetonitrile. chromatographyonline.commtc-usa.com

Therefore, when developing chromatographic methods, especially those employing high organic solvent concentrations like in Hydrophilic Interaction Liquid Chromatography (HILIC), careful consideration of the ammonium acetate concentration is crucial. thermofisher.comrestek.com For HILIC applications, it is recommended to use buffer salt concentrations in the range of 2-20 mM, with 20 mM being a suggested limit for organic content up to 90%. thermofisher.com It is also a good practice to prepare the buffer in the aqueous portion of the mobile phase before adding the organic solvent to ensure complete dissolution. mtc-usa.com

Table 2: Solubility of Ammonium Acetate in Acetonitrile/Water Mixtures

| Acetonitrile Concentration (%) | Maximum Approximate Soluble Ammonium Acetate Concentration (mM) |

| < 90% | > 20 |

| 90% | 20 |

| 95% | 10 |

| 100% | Insoluble |

| Data derived from references chromatographyonline.comelementlabsolutions.com. |

General Buffer Systems in Chromatographic Separations

In chromatography, buffer systems are essential for controlling the pH of the mobile phase, which in turn influences the retention and selectivity of ionizable compounds. hopaxfc.comphenomenex.comchromatographyonline.com The choice of buffer depends on the desired pH range, the type of chromatography, and the detection method. elementlabsolutions.comtechnologynetworks.com

Besides ammonium acetate, other common buffer systems used in chromatography include:

Phosphate buffers: These are widely used due to their buffering capacity over a broad pH range. nih.govmasontechnology.ie However, they are non-volatile and therefore generally incompatible with MS detection. chromforum.org

Formate buffers (e.g., ammonium formate): Like ammonium acetate, ammonium formate is volatile and highly compatible with MS detection. chromforum.orgthermofisher.com It provides good buffering capacity at a lower pH range compared to acetate. restek.com

Tris buffers: Tris (tris(hydroxymethyl)aminomethane) buffers are often used in biochemical separations and can be employed in both anion and cation exchange chromatography. hopaxfc.comtechnologynetworks.com

Citrate buffers: These offer multiple pKa values, providing buffering over a wide pH range. masontechnology.ie

The selection of a buffer system should be based on the pKa of the buffer, which should be close to the desired mobile phase pH for maximum buffering capacity. chromatographyonline.com For instance, ammonium acetate is most effective at buffering around pH 4.8 and 9.5. elementlabsolutions.com The concentration of the buffer is also a critical parameter; it should be sufficient to control the pH but not so high as to cause issues with solubility or detector performance. chromatographyonline.commasontechnology.ie

Table 3: Comparison of Common Chromatographic Buffer Systems

| Buffer System | Typical pH Range | Volatility | MS Compatibility | Common Applications |

| Ammonium Acetate | 3.8 - 5.8, 8.2 - 10.2 | Volatile | High | Reversed-phase, HILIC, MS-based methods. rmreagents.comelementlabsolutions.commtc-usa.com |

| Ammonium Formate | 3.3 - 4.3, 8.8 - 9.8 | Volatile | High | Reversed-phase, HILIC, especially for low pH MS. chromforum.orgthermofisher.comrestek.com |

| Phosphate | 2.1 - 4.1, 6.2 - 8.2, 11.3 - 13.3 | Non-volatile | Low | Reversed-phase, ion-exchange with UV detection. nih.govchromforum.org |

| Tris | 7.5 - 9.0 | Non-volatile | Low | Ion-exchange, size-exclusion chromatography. hopaxfc.comtechnologynetworks.com |

Sample Preparation Techniques Facilitated by Ammonium Acetate

Ammonium acetate is a valuable reagent in various sample preparation techniques, particularly for the precipitation of biomolecules like proteins and nucleic acids.

Precipitation Methodologies for Biomolecules

Ammonium acetate is widely utilized for the precipitation of proteins and nucleic acids from aqueous solutions. cephamls.commpbio.comaatbio.com This technique is often employed to concentrate the biomolecule of interest, remove contaminants, or exchange the buffer.

For protein precipitation , ammonium acetate can be used in conjunction with organic solvents like methanol. ufl.edu One method involves adding cold 0.1 M ammonium acetate in 100% methanol to a protein extract to induce precipitation. ufl.edu This approach is sometimes preferred over methods using strong acids like trichloroacetic acid (TCA), as it can lead to better resolubilization of the precipitated proteins. researchgate.net In the absence of ethanol (B145695), a 2.5 M final concentration of ammonium acetate can be used to precipitate proteins while leaving DNA in the solution. genelink.com

In the case of nucleic acid precipitation , ammonium acetate is frequently used with ethanol to precipitate DNA and RNA. genelink.comcancer.govfishersci.com A common protocol involves adding ammonium acetate to a final concentration of 2.0-2.5 M, followed by the addition of 2 to 2.5 volumes of ethanol. cancer.govfishersci.combitesizebio.com This method is particularly effective for removing unwanted contaminants such as dNTPs and oligosaccharides, which tend to remain soluble in the ammonium acetate/ethanol mixture. cephamls.comfishersci.com However, it is important to note that ammonium ions can inhibit certain enzymes, such as T4 polynucleotide kinase, so this precipitation method should be avoided if the downstream application involves such enzymatic reactions. cephamls.comgenelink.comfishersci.combitesizebio.com

Table 4: Ammonium Acetate in Biomolecule Precipitation

| Biomolecule | Co-reagent | Key Features and Findings |

| Proteins | Methanol | Can lead to better resolubilization compared to TCA precipitation. ufl.eduresearchgate.net |

| Proteins | None (at 2.5M) | Precipitates proteins while DNA remains in solution. genelink.com |

| DNA/RNA | Ethanol | Effectively removes dNTPs and oligosaccharides. cephamls.comfishersci.com Not suitable for subsequent T4 polynucleotide kinase reactions. cephamls.comgenelink.comfishersci.combitesizebio.com |

Biomolecular Research Applications of Ammonium Acetate

Purification and Precipitation of Biomacromolecules

Ammonium (B1175870) acetate (B1210297) is frequently employed in protocols for the purification and precipitation of DNA, RNA, and proteins. Its effectiveness lies in its ability to selectively precipitate macromolecules while leaving contaminants in solution.

Ammonium acetate is a common reagent in the ethanol (B145695) precipitation of nucleic acids. It is particularly useful for separating DNA and RNA from contaminants such as unincorporated deoxynucleoside triphosphates (dNTPs) and oligosaccharides, which remain soluble in the ethanol-salt solution genelink.comgenelink.com. A typical final concentration for this purpose is 2.5 M ammonium acetate combined with ethanol genelink.comcancer.gov. This method is favored over other salts like sodium acetate when the sample contains a high concentration of such contaminants genelink.com.

The use of ammonium acetate also extends to the removal of proteins from nucleic acid preparations. By adding ammonium acetate to a final concentration of 2.5 M without ethanol, proteins can be precipitated while the DNA remains in the supernatant. The DNA can then be recovered by subsequent ethanol precipitation genelink.comcancer.gov. However, it is important to note that ammonium ions can inhibit the enzyme polynucleotide kinase, so ammonium acetate should be avoided in protocols where a kinase step is planned genelink.comgenelink.com.

| Salt | Typical Final Concentration | Key Applications & Notes |

|---|---|---|

| Ammonium Acetate | 2.0 - 2.5 M | Effective for removing dNTPs and carbohydrates. Can be used to precipitate proteins away from DNA. Inhibits polynucleotide kinase genelink.comcancer.gov. |

| Sodium Acetate | 0.3 M | Standard choice for routine DNA/RNA precipitation. Can co-precipitate proteins, so it should be avoided if the solution has high protein content genelink.com. |

| Sodium Chloride | 0.2 - 0.3 M | Preferred for samples containing detergents like SDS, as SDS remains soluble in 70% ethanol genelink.combioecho.com. |

| Lithium Chloride | 0.8 M (for RNA) | Primarily used for selective precipitation of RNA, as it is more soluble in ethanol. Can inhibit protein synthesis and DNA polymerase bioecho.com. |

Ammonium acetate is utilized in several protein precipitation methods, often in conjunction with organic solvents like methanol (B129727) and acetone researchgate.netsigmaaldrich.com. The ammonium acetate/methanol-acetone precipitation method is considered an alternative to the more common trichloroacetic acid (TCA)/acetone protocol. A significant advantage of the ammonium acetate method is that proteins are precipitated at a higher pH (around 8.0), which can lead to better resolubilization of the protein pellet afterward researchgate.net. This contrasts with the highly acidic conditions of TCA precipitation, which can sometimes hinder the process of redissolving the proteins researchgate.net.

In some protocols, proteins are extracted into a phenol phase and then precipitated by the addition of 0.1 M ammonium acetate in methanol. The resulting pellet is then washed multiple times with the ammonium acetate/methanol solution and finally with acetone sigmaaldrich.com. While ammonium sulfate (B86663) is more commonly used for "salting out" proteins due to its high solubility and ability to stabilize protein structure, ammonium acetate is also used in specific applications ankara.edu.tr.

Macromolecular Crystallization Facilitated by Ammonium Acetate

The formation of high-quality crystals is a prerequisite for determining the three-dimensional structure of macromolecules by X-ray crystallography. Ammonium acetate serves as a valuable tool in the optimization of crystallization conditions.

Ammonium acetate is a component in many commercially available crystallization screening kits hamptonresearch.com. It can act as a primary precipitant or as an additive that fine-tunes the crystallization environment. Optimization of an initial "hit" often involves systematically varying the concentrations of the components of the successful condition, including ammonium acetate, to improve crystal size and quality youtube.comhamptonresearch.com. For instance, if initial microcrystals are obtained in a condition containing 2.0 M ammonium sulfate, secondary screens might explore replacing or supplementing the sulfate salt with other ammonium salts like ammonium acetate to find better-diffracting crystals hamptonresearch.comresearchgate.net. This process of incremental changes to chemical parameters is a core part of crystallization optimization hamptonresearch.com.

Ammonium acetate's properties as a salt of a weak acid (acetic acid, pKa ≈ 4.75) and a weak base (ammonia, pKa ≈ 9.25) allow it to influence the pH of the crystallization solution wikipedia.orgnih.gov. While a solution of ammonium acetate in pure water is approximately neutral (pH 7), it does not have significant buffering capacity at this pH wikipedia.orgnih.govacs.org. Its primary buffering ranges are pH 3.8-5.8 and 8.5-10.5 elementlabsolutions.com. This property can be exploited in crystallization trials.

Ammonium acetate is incorporated into various screening strategies to efficiently explore the vast chemical space for crystallization. It is a component of sparse matrix screens, which use a diverse set of conditions that have previously been successful in crystallizing macromolecules nih.gov.

It is also used in more systematic grid screens, where precipitant concentration is varied against pH hamptonresearch.comgist.ac.kr. For example, a grid screen might test a range of ammonium acetate concentrations against a range of pH values to systematically map out the solubility of the target macromolecule hamptonresearch.com. Furthermore, ammonium acetate can be included in "additive screens." After an initial crystallization hit is identified, small amounts of various chemicals, including ammonium acetate, are added to the condition to try and improve crystal quality researchgate.netnih.gov. This approach can help move from microcrystals to larger, single crystals suitable for diffraction experiments researchgate.net.

| Screening Strategy | Role of Ammonium Acetate | Example |

|---|---|---|

| Sparse Matrix Screen | Component of a diverse set of pre-formulated crystallization cocktails. | Included as one of many salts in screens like Hampton Research's GRAS Screen 7 and 8 hamptonresearch.com. |

| Grid Screen | Used as the primary variable (precipitant) to be tested across a range of concentrations and pH values. | A 24-reagent screen varying ammonium acetate concentration versus a pH gradient from 4.5 to 10 hamptonresearch.com. |

| Additive Screen | Used as a secondary reagent added in small quantities to an existing crystallization condition to refine crystal growth. | Adding various ammonium salts, including ammonium acetate, to a condition that produced initial microcrystals hamptonresearch.comresearchgate.net. |

| PEG/Ion Screen | Combined with Polyethylene (B3416737) Glycol (PEG) to explore the synergistic effects of a polymer and a salt on crystallization. | A screen combining various PEGs with different salts, including ammonium acetate, at multiple concentrations hamptonresearch.com. |

Ammonium Acetate in Enzyme Activity and Regulation Studies

Ammonium acetate is a versatile salt that finds significant application in the study of enzyme activity and regulation. Its constituent ions, ammonium and acetate, can play direct roles in metabolic pathways and influence enzymatic processes through various mechanisms.

Ammonium acetate has been shown to directly influence the kinetics and reaction mechanisms of key metabolic enzymes. A notable example is its effect on glutamate dehydrogenase (GDH), which catalyzes the reversible oxidative deamination of L-glutamate.

In studies focusing on the transient "burst" phase of L-glutamate oxidation by GDH, the addition of ammonium acetate leads to distinct, measurable changes. As the concentration of ammonium acetate increases, two primary effects are observed:

An increase in the apparent first-order rate constant (kapp). nih.gov

A decrease in the amplitude of the absorbance change associated with the reaction. nih.gov

Table 1: Effect of Ammonium Acetate on Glutamate Dehydrogenase Kinetics

| Parameter | Observed Effect with Increasing Ammonium Acetate | Underlying Mechanism |

|---|---|---|

| Apparent Rate Constant (kapp) | Increases (Hyperbolic dependence) | Formation of an ammonia-containing reaction intermediate. nih.gov |

The acetate component of ammonium acetate can serve as a crucial precursor for various biosynthetic pathways by being converted into acetyl-coenzyme A (acetyl-CoA). Acetyl-CoA is a central metabolite in all domains of life, initiating numerous anabolic and catabolic pathways. nih.gov The availability of acetate can, therefore, influence the expression and activity of enzymes involved in its metabolism.

For example, the enzyme acetyl-CoA synthetase (ACS) is essential for the conversion of acetate into acetyl-CoA. nih.gov In some bacteria, the presence of acetate in the environment can influence the expression of the acs gene. This enzyme is critical for growth on low acetate concentrations and plays a key role in carbon assimilation. nih.gov The metabolism of short-chain fatty acids like acetate is initiated by their activation to their respective acyl-CoA forms, a process that can impact the expression of enzymes within these metabolic pathways. nih.gov In the context of flavonoid biosynthesis in plants, the "acetate pathway" provides malonyl-CoA, a critical building block. The enzymes involved in converting acyl-CoA to malonyl-CoA are part of a complex regulatory network that supports the production of these secondary metabolites. nih.gov

Table 2: Acetate-Related Enzymes and Metabolic Pathways

| Enzyme/Complex | Function | Metabolic Pathway Involvement |

|---|---|---|

| Acetyl-CoA Synthetase (ACS) | Catalyzes the formation of acetyl-CoA from acetate. nih.gov | Acetate activation, Carbon assimilation. nih.gov |

| Acetyl-CoA synthase/CO dehydrogenase complex | Involved in the acetyl-CoA pathway for carbon fixation. | Carbon assimilation. nih.gov |

Ammonium acetate can modulate the enzymatic activities within specific cellular compartments and cell types. A clear example is its effect on lysosomal enzymes in microglial cells, the resident immune cells of the central nervous system.

High concentrations of ammonium acetate have been shown to affect the activity of several lysosomal enzymes in the BV-2 microglial cell line. nih.gov Specifically, the activities of acid phosphatase and alpha-glucosidase were observed to increase as the concentration of ammonium acetate was raised to 20 mM. nih.gov In contrast, the activity of another lysosomal enzyme, cathepsin D, showed a different response: its activity increased at a concentration of 5 mM but then decreased at higher concentrations of ammonium acetate. nih.gov These findings indicate that ammonium ions can selectively and concentration-dependently alter the functional state of the lysosomal compartment in these cells.

Table 3: Impact of Ammonium Acetate on Lysosomal Enzyme Activity in BV-2 Microglial Cells

| Enzyme | Effect of Increasing Ammonium Acetate Concentration |

|---|---|

| Acid Phosphatase | Activity increases (up to 20 mM). nih.gov |

| Alpha-glucosidase | Activity increases (up to 20 mM). nih.gov |

Investigations into Protein Stability and Conformational Changes

Ammonium acetate is a widely used and preferred electrolyte in native mass spectrometry (MS) studies for investigating protein stability and conformational changes. nih.govresearchgate.net Its volatility is a key advantage, as it allows for the removal of the salt during the electrospray ionization process, leaving the protein ions free of non-covalent adducts that could interfere with mass analysis. nih.govacs.org It serves as a stabilizing agent by providing the necessary ionic strength and pH for proteins and their complexes to maintain their native folded structures in solution. researchgate.net

Research comparing the effects of different salts on protein stability has highlighted the preferentially stabilizing nature of ammonium acetate. For instance, studies on bovine serum albumin (BSA) revealed that its charge-state distribution in native MS is narrow when analyzed from an ammonium acetate solution, which is indicative of a stable, folded conformation. nih.gov In contrast, when BSA is analyzed from solutions containing salts like sodium chloride (NaCl), potassium chloride (KCl), or sodium acetate (NaAc), the charge-state distribution becomes much broader, with an increase in the average charge state. nih.gov This shift towards higher charge states signifies greater protein destabilization and the presence of unfolded or partially unfolded conformations. nih.gov

The stabilizing effect of ammonium acetate is consistent with the Hofmeister series, where the combination of the ammonium cation and the acetate anion preferentially stabilizes the folded form of proteins compared to combinations like sodium or potassium with chloride. escholarship.org These studies demonstrate that the choice of salt in the buffer can significantly impact protein conformation and that data on protein stability obtained in ammonium acetate may not always be representative of solutions containing other, nonvolatile salts that are more common in biological systems. nih.gov

Table 4: Comparative Effects of Different Salt Solutions (50 mM) on Bovine Serum Albumin (BSA) Stability

| Salt Solution | Charge-State Distribution | Indication of Protein State |

|---|---|---|

| Ammonium Acetate (AmmAc) | Narrow (+14 to +18) nih.gov | Preferential stabilization of the native, folded form. nih.govescholarship.org |

| Sodium Acetate (NaAc) | Broad (+13 to +42) nih.gov | Destabilization and conformational changes. nih.gov |

| Ammonium Chloride (AmmCl) | Broad (+13 to +42) nih.gov | Destabilization and conformational changes. nih.gov |

| Potassium Chloride (KCl) | Broad (+13 to +42) nih.gov | Destabilization and conformational changes. nih.gov |

Environmental Science and Soil Biogeochemistry Research Involving Ammonium Acetate

Extraction Methods for Soil Chemical Analysis

Ammonium (B1175870) acetate (B1210297) solutions, typically prepared at a 1 Normal (1N) concentration and buffered to a specific pH, are widely used in soil science to extract various elements for analysis. The ammonium ion (NH₄⁺) effectively displaces exchangeable cations from the negatively charged surfaces of soil colloids, such as clay and organic matter.

Cation Exchange Capacity (CEC) is a fundamental soil property that quantifies the total amount of exchangeable positive ions a soil can hold, indicating its potential fertility and capacity to retain nutrients. da.gov.ph The 1N ammonium acetate method, buffered at pH 7.0, is a standard and widely used procedure for determining CEC, especially for non-calcareous, neutral soils. fao.orgudel.edu

The procedure involves two main steps. First, the soil sample is treated with an excess of 1N ammonium acetate solution at pH 7.0. fao.org This step displaces the native exchangeable cations (like calcium, magnesium, potassium, and sodium) from the soil's exchange sites and saturates these sites with ammonium ions (NH₄⁺). da.gov.phfao.org The displaced cations can then be measured in the resulting leachate. Second, the excess ammonium acetate is washed away from the soil using a solvent like ethanol (B145695). fao.org The amount of NH₄⁺ that has been adsorbed onto the soil colloid surfaces is then determined, typically by distillation or by displacing it with another salt solution (such as sodium chloride) and measuring the ammonium concentration in the leachate. fao.orgoclc.org This measured amount of adsorbed ammonium is equivalent to the soil's CEC, commonly expressed in centimoles of charge per kilogram of soil (cmolᶜ/kg) or milliequivalents per 100g of soil (meq/100g). udel.edu

It is important to note that this method has limitations. For acidic soils, the buffered pH 7.0 solution can create additional negative charge on soil colloids, leading to an overestimation of the CEC that would exist under natural field conditions. fao.orgudel.edu Conversely, in calcareous or gypsiferous soils, the method can underestimate CEC. fao.orgepa.gov The presence of calcium carbonate or calcium sulfate (B86663) in these soils can interfere with the complete saturation of exchange sites by ammonium ions. fao.orgepa.gov Furthermore, the method is not suitable for soils rich in certain clay minerals like vermiculite, which can fix ammonium ions within their layers, making them non-exchangeable and leading to artificially low CEC values. fao.orgepa.gov

The same ammonium acetate extraction process used for the first step of CEC determination is also the standard method for assessing the quantity of plant-available exchangeable base cations: calcium (Ca²⁺), magnesium (Mg²⁺), potassium (K⁺), and sodium (Na⁺). nih.govoregonstate.eduda.gov.ph By leaching the soil with a 1M ammonium acetate solution buffered at pH 7.0, these base cations are displaced from the soil's exchange sites into the solution. da.gov.ph

The resulting extract, or leachate, is then analyzed to determine the concentration of each base cation. oregonstate.edu Atomic Absorption Spectrophotometry (AAS) is a common analytical technique used for this purpose. nih.govda.gov.ph For the analysis of calcium and magnesium, AAS is used in absorption mode, while sodium and potassium are often measured using the emission mode. da.gov.ph To prevent interferences during AAS analysis, a substance such as lanthanum oxide is typically added to the samples. da.gov.ph

This method provides a reliable estimate of the reserves of major nutrient cations that are readily available for plant uptake. da.gov.phoregonstate.edu However, similar to CEC determination, the method has limitations in certain soil types. In soils containing gypsum (calcium sulfate) or calcium and magnesium carbonates, the dissolution of these minerals into the ammonium acetate solution leads to an overestimation of the exchangeable Ca²⁺ and Mg²⁺. fao.org In such cases, the method is only considered accurate for determining exchangeable K⁺ and Na⁺. fao.org

A study comparing results from AAS with national standard referential soil data found the ammonium acetate extraction method to be accurate and reliable for determining exchangeable base cations, reflecting the true cation exchange properties in farmlands. nih.govresearchgate.net

Table 1: Relative Errors in Exchangeable Base Cation Determination using Ammonium Acetate Extraction and AAS This table presents a summary of the precision of the ammonium acetate extraction method followed by instrumental analysis for determining exchangeable base cations in soil.

| Cation | Analytical Method | Number of Paired Samples | Range of Relative Error (%) | Average Relative Error (%) |

| Calcium (Ca) | AAS | 66 | 0.02 - 3.14 | 1.22 |

| Magnesium (Mg) | AAS | 66 | 0.06 - 4.06 | 1.25 |

| Potassium (K) | AAS vs. FP | - | 0.06 - 8.39 | 3.72 |

| Sodium (Na) | AAS vs. FP | - | 0.06 - 1.54 | 0.56 |

| Data derived from a study by Zhang et al. (2012) comparing Atomic Absorption Spectrophotometer (AAS) and Flame Photometer (FP) methods. nih.gov |

Ammonium acetate extraction is also utilized in the environmental assessment of soils contaminated with heavy metals. It is employed to estimate the "exchangeable" fraction of these metals, which is considered to be the most mobile and readily bioavailable portion. uvic.canih.gov This fraction represents metal ions that are loosely held on soil colloid surfaces and can be easily displaced into the soil solution, where they can be taken up by plants or leached into groundwater. uvic.ca

The effectiveness of the extraction and the specific forms of metal removed are highly dependent on the pH of the ammonium acetate solution. nih.govnih.gov A solution buffered at a neutral pH of 7.0 is often used to assess the exchangeable fraction. However, for acidic or calcareous soils, the pH may be adjusted to better reflect the soil's natural conditions and avoid altering the metal's solubility. nih.gov For instance, using an acidic ammonium acetate buffer (e.g., pH 4.8) can lead to the dissolution of metals bound to carbonates in addition to the exchangeable fraction. nih.gov

Table 2: Effect of Ammonium Acetate Buffer pH on Heavy Metal Extraction from Polluted Peat Soil This table illustrates how changing the pH of the ammonium acetate extractant affects the concentration of extracted Nickel (Ni), Zinc (Zn), and Copper (Cu) from a contaminated peat soil. Data is adapted from a study by Gaponova et al. (2020). nih.gov

| pH of Ammonium Acetate Buffer | Extracted Ni (ppm) | Extracted Zn (ppm) | Extracted Cu (ppm) |

| < 5.5 | ~230 - 240 | - | - |

| ~8.0 | ~100 | - | - |

| < 5.5 | ~50 | - | - |

| ~8.0 | ~20 | - | - |

| 4.5 | - | - | Peak Extraction |

To improve efficiency, reduce costs, and tailor methods to specific soil types and analytical goals, researchers continuously work on optimizing ammonium acetate extraction protocols. Key areas of investigation include the concentration of the extractant and the extraction time (shaking or contact time). iut.ac.iriut.ac.ir

A study involving over a thousand calcareous soil samples from Iran investigated the effect of ammonium acetate concentration on the extraction of available potassium. iut.ac.ir The results showed no significant difference in the amount of potassium extracted using a 0.1M solution compared to the standard 1M solution. iut.ac.ir This suggests that for routine analysis of available potassium in these soil types, a lower concentration can be used, leading to significant savings in chemical costs. iut.ac.ir The same study also compared a 30-minute shaking period with an overnight (12-hour) standing period, finding that the shorter shaking time was equally effective for extraction. iut.ac.iriut.ac.ir

For highly polluted organic soils, such as peat, modifications to standard procedures have been proposed to ensure complete extraction of the mobile metal fractions. nih.gov Research has shown that a single extraction may be insufficient. A triple treatment with ammonium acetate was found to be necessary for the complete removal of the exchangeable heavy metal fraction in these complex matrices. nih.govresearchgate.net These advancements highlight the importance of validating and adapting standard methods to the specific characteristics of the soil being analyzed.

Table 3: Comparison of Extraction Procedures for Available Potassium (K) in Calcareous Soils This table summarizes findings on the optimization of ammonium acetate concentration and contact time for the determination of available potassium. Data is based on research by Sadaghiani et al. (2022). iut.ac.iriut.ac.ir

| Parameter | Procedure 1 | Procedure 2 | Finding |

| Concentration | 1 M NH₄OAc | 0.1 M NH₄OAc | No significant difference in extracted K; 0.1 M is a cost-effective alternative. |

| Contact Time | Overnight (12h) standing | 30 min shaking | 30 min shaking is as effective as overnight standing. |

Role as an Ion-Pairing Agent in Environmental Analytical Methods

In the field of environmental analytical chemistry, particularly in liquid chromatography (LC), ammonium acetate serves as an effective ion-pairing reagent. upce.cztandfonline.com This is especially relevant for the analysis of ionic and highly polar organic compounds, such as sulfonated dyes and their intermediates, which are common in industrial wastewater. upce.cz

In reversed-phase liquid chromatography (RP-LC), where a nonpolar stationary phase is used, charged analytes have poor retention and often exhibit poor peak shapes. Ion-pairing reagents are added to the mobile phase to address this. chromatographyonline.com Ammonium acetate, being a salt, provides both ammonium cations (NH₄⁺) and acetate anions (CH₃COO⁻) in the mobile phase. chromforum.org The acetate anion can form a neutral ion-pair with cationic analytes, while the ammonium cation can pair with anionic analytes. tandfonline.comchromforum.org This neutral complex has a greater affinity for the nonpolar stationary phase, resulting in increased retention and improved chromatographic separation. tandfonline.com

Ammonium acetate is particularly favored for methods that use mass spectrometry (MS) as a detector (LC-MS) because it is volatile and can be easily removed in the gas phase before the analyte enters the mass spectrometer, preventing signal suppression or contamination of the instrument. upce.cznih.gov While more complex ion-pairing reagents like di- and trialkylammonium acetates can offer better selectivity for some polysulfonated compounds, ammonium acetate provides a good balance between chromatographic performance and MS compatibility. upce.cz It has been successfully used in the LC-MS analysis of complex samples, including isomeric oligonucleotide adducts derived from carcinogens. nih.gov

Influence on Soil Nutrient Cycling and Plant Available Elements

The application and study of ammonium acetate in soil science extend to its influence on nutrient cycling and the availability of elements to plants. As an extractant, 1M ammonium acetate is a standard measure for estimating the pool of readily available nutrient cations like potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺). oregonstate.eduresearchgate.net The amount of these nutrients extracted by this method is often used as an index of soil fertility and to guide fertilizer recommendations. iut.ac.ir For example, the ammonium acetate extractable potassium (Kex) is considered a reliable indicator of the potassium supply available to crops during a growing season. researchgate.net

Beyond its use as an analytical tool, the addition of ammonium-containing compounds to soil can directly influence nitrogen (N) cycling. Plants that preferentially take up ammonium (NH₄⁺) can alter soil N transformations. researchgate.net By consuming NH₄⁺, these plants reduce the amount of substrate available for nitrification (the microbial conversion of NH₄⁺ to nitrate, NO₃⁻), a process that releases hydrogen ions (H⁺) and contributes to soil acidification. researchgate.net Therefore, the form of nitrogen available and utilized by plants plays a role in regulating soil pH.

Furthermore, studies using isotopically labeled zinc ammonium acetate have shown how the compound behaves in the soil and its subsequent uptake by plants like corn. fao.orgillinois.edu Such research indicates that the acetate component can be degraded by soil microbes, while the zinc and ammonium components become part of the soil's nutrient pool. fao.orgillinois.edu These studies demonstrate that the application of such compounds can not only supply micronutrients (like zinc) and macronutrients (like nitrogen) but may also have secondary effects, such as enhancing cytokinin levels in plants, which can further influence growth and productivity. fao.org

Analytical Reagent in Water and Wastewater Quality Assessment

Ammonium acetate serves as a critical analytical reagent in environmental science, particularly in the assessment of soil, water, and wastewater quality. Its properties as a buffer and a source of ammonium ions make it indispensable for specific analytical procedures, including the determination of cation exchange capacity in soils and its use as a mobile phase in advanced chromatographic techniques for wastewater analysis.

In analytical chemistry, ammonium acetate is frequently used as a buffer solution, often in conjunction with acetic acid. byjus.comwikipedia.org It is particularly valuable in preparing samples for mass spectrometry because it is volatile at low pressures and can be removed easily, preventing interference with the analysis. wikipedia.org This volatility is also a key advantage for its use as a buffer in the mobile phases for High-Performance Liquid Chromatography (HPLC). wikipedia.orgatamanchemicals.com

A primary application in agricultural and environmental chemistry is the determination of a soil's cation exchange capacity (CEC) and the amount of available potassium. wikipedia.orgatamanchemicals.com The standard method involves using a 1 Normal ammonium acetate solution buffered at pH 7.0 to displace and measure exchangeable cations like calcium, magnesium, potassium, and sodium from soil colloids. fao.orgfao.org This procedure provides an estimate of plant-available nutrients and is a key indicator of soil fertility and quality. fao.orgudel.edu The ammonium ion (NH₄⁺) from the solution exchanges with the cations present on the soil's exchange sites. epa.gov Subsequently, the amount of adsorbed ammonium is determined, which corresponds to the soil's CEC. oclc.org However, this method has limitations; it can overestimate the CEC in acidic soils and underestimate it in soils containing carbonates, gypsum, or certain clays (B1170129) like vermiculite. fao.org For calcareous soils, using ammonium acetate buffered to a higher pH, such as 8.5, has been suggested to get more accurate results for certain cations. oregonstate.edu

Recent research has focused on optimizing ammonium acetate buffers for the non-target screening of highly polar substances in industrial wastewater using advanced techniques like zwitterionic hydrophilic interaction liquid chromatography coupled with high-resolution mass spectrometry (ZIC-HILIC-HRMS). nih.gov The concentration and pH of the ammonium acetate buffer significantly influence the chromatographic separation and sensitivity of the analysis. nih.gov

Detailed Research Findings

Research into the optimization of analytical methods using ammonium acetate provides specific data on its impact. For instance, in the context of wastewater analysis by ZIC-HILIC-HRMS, the pH and buffer concentration were found to be critical parameters. nih.gov

Effect of Buffer pH on Analyte Retention and Intensity: An investigation using an isocratic method with a mobile phase of 90/10% acetonitrile (B52724)/water and a 20 mM buffer concentration showed that while retention times were consistent across different pH values (4.5, 6.0, 6.8, and 7.5), the peak intensity was highest for most substances at pH 6.0 and 6.8. nih.gov A pH of 6.8, the natural pH of the ammonium acetate solution, generally yielded the narrowest chromatographic peaks, leading to its selection for further method development. nih.gov

Effect of Buffer Concentration on Analyte Retention: The ionic strength of the buffer also plays a crucial role. nih.gov A study evaluating buffer concentrations from 5 mM to 20 mM found that while early-eluting substances were not strongly affected, later-eluting compounds showed a significant increase in retention time as the buffer concentration decreased. nih.gov Ultimately, a 20 mM ammonium acetate solution was chosen for the final analytical method for wastewater samples. nih.gov

The table below summarizes the findings on buffer optimization for wastewater analysis. nih.gov

Table 1: Optimization of Ammonium Acetate Buffer for Wastewater Analysis via ZIC-HILIC-HRMS

| Parameter | Conditions Tested | Observations | Optimal Condition Selected |

|---|---|---|---|

| Buffer pH | 4.5, 6.0, 6.8, 7.5 | Retention times remained consistent. Peak intensity was highest at pH 6.0 and 6.8. Narrower peaks were observed at pH 6.8. | 6.8 |

| Buffer Concentration | 5 mM, 10 mM, 15 mM, 20 mM | Later-eluting substances showed increased retention time with decreasing buffer concentration. | 20 mM |

In soil analysis, the standard method for determining Cation Exchange Capacity (CEC) relies on specific concentrations and preparations of ammonium acetate. The method provides crucial data for soil classification and fertility assessment. fao.orgudel.edu

The table below outlines the standard reagents and typical CEC values found in soils of the Northeastern USA using this method. udel.edu

Table 2: Ammonium Acetate Method for Soil Cation Exchange Capacity (CEC)

| Component | Specification | Purpose |

|---|---|---|

| Saturating Solution | 1 M Ammonium Acetate (NH₄OAc) | To saturate soil exchange sites with NH₄⁺ ions. |

| Buffer pH | 7.0 | Provides a standardized condition for comparing different soils. |

| Replacing Solution | 1 M Potassium Chloride (KCl) | To displace the adsorbed NH₄⁺ for quantification. |

| Typical CEC Range (Northeastern USA) | <3 to >25 cmolc/kg | Varies based on soil type (sandy vs. high clay/organic matter). |

Biochemical and Metabolic Research on Ammonium Acetate Effects

Impact on Cellular and Organelle Metabolism

Ammonium (B1175870) acetate (B1210297) has been a subject of interest in biochemical and metabolic research due to its distinct effects on cellular and organelle functions. Its impact spans from the fundamental processes of energy production within mitochondria to the complex signaling pathways governing immune responses.

Ammonium acetate has been shown to exert a significant influence on mitochondrial function, the powerhouse of the cell. Research indicates that hyperammonemia, a condition of excess ammonia (B1221849), can reversibly impair mitochondrial respiration. jci.org Studies on myotubes have demonstrated that treatment with ammonium acetate leads to reduced oxygen consumption. jci.org This impairment of mitochondrial respiration is rapid, with immediate negative effects observed upon exposure to ammonia. biorxiv.org

The mechanism behind this involves the disruption of the electron transport chain and ATP synthesis. jci.org Specifically, hyperammonemia can lead to a decrease in the efficiency of oxidative phosphorylation (OXPHOS), the process that generates the majority of cellular ATP. biorxiv.org This is characterized by a reduction in both maximal and spare respiratory capacity. biorxiv.org Interestingly, the removal of ammonia can lead to a full recovery of mitochondrial respiration, indicating the reversible nature of this inhibition. biorxiv.org

The bioenergetic state of cells, including their capacity for mitochondrial respiration and glycolysis, can influence their susceptibility to various treatments. nih.gov For instance, glioma cell lines exhibit significant variability in their OXPHOS levels, which may have implications for their response to therapies targeting cellular metabolism. nih.gov

Table 1: Effects of Ammonium Acetate on Mitochondrial Bioenergetics

| Parameter | Observation | Cell Type/Model | Reference |

|---|---|---|---|

| Mitochondrial Respiration | Impaired; reduced oxygen consumption | Differentiated C2C12 myotubes | jci.org |

| Spare Respiratory Capacity | Significantly reduced | Primary rat astrocytes | biorxiv.org |

| Maximal Respiration | Significantly reduced | Primary rat astrocytes | biorxiv.org |

| ATP Synthesis | Decreased due to insufficient anaplerotic response | Nonureagenic cells | jci.org |

| Recovery | Full recovery of mitochondrial respiration after ammonia removal | Human astrocytoma cells | biorxiv.org |

Exposure to ammonium acetate can trigger oxidative stress within cells. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govmdpi.com Studies have shown that ammonia treatment leads to an increase in ROS levels and lipid peroxidation products like malondialdehyde (MDA). nih.govnih.gov This indicates that ammonia can cause oxidative damage to cellular components, including lipids and proteins. nih.govnih.gov

In hepatocytes, for example, ammonia exposure has been linked to elevated ROS and MDA levels, along with a decrease in the mitochondrial membrane potential, all of which are indicative of oxidative damage. nih.gov Similarly, in a rat brain endothelial cell line, ammonia treatment resulted in the accumulation of ROS, nitric oxide (NO), and F2-isoprostanes, which are products of lipid peroxidation. nih.gov The induction of oxidative stress is a key mechanism through which high concentrations of ammonia can exert cytotoxic effects. nih.govmdpi.com

Table 2: Markers of Oxidative Stress Induced by Ammonium Acetate

| Marker | Effect | Cell Type/Model | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | Grass carp (B13450389) hepatocytes (L8824), Rat brain endothelial cells (RBE-4) | nih.govnih.gov |

| Malondialdehyde (MDA) | Increased | Grass carp hepatocytes (L8824) | nih.gov |